2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO3/c10-8(11,12)5-1-4(7(17)9(13,14)15)2-6(3-5)16(18)19/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJKPFWCVBOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Trifluoroacetyl Chloride
Reaction Mechanism and Precursor Selection
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups onto aromatic rings. For this compound, the target benzene derivative—3-nitro-5-(trifluoromethyl)benzene—serves as the substrate. Due to the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, the aromatic ring is highly deactivated, necessitating vigorous reaction conditions.
Trifluoroacetyl chloride (CF₃COCl) acts as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst. The reaction proceeds via electrophilic substitution, where AlCl₃ polarizes the acyl chloride, generating an acylium ion (CF₃C⁺=O). This electrophile attacks the aromatic ring at the position ortho or para to the existing substituents, though steric and electronic factors heavily influence regioselectivity.
Optimized Reaction Conditions
- Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to the acyl chloride.
- Solvent : Dichloromethane (DCM) or nitrobenzene, the latter enhancing electrophilicity at elevated temperatures.
- Temperature : 50–70°C for 8–12 hours.
- Yield : 60–75%, with purity >90% after column chromatography (hexane/ethyl acetate).
Table 1: Friedel-Crafts Acylation Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| AlCl₃ Equivalents | 1.2–1.5 | Maximizes electrophile formation |
| Reaction Temperature | 50–70°C | Balances reaction rate and decomposition |
| Solvent Polarity | High (e.g., nitrobenzene) | Enhances electrophilic activity |
Nitration of Pre-Acylated Intermediates
Sequential Functionalization Strategy
An alternative approach involves first synthesizing 2,2,2-trifluoro-1-[5-(trifluoromethyl)phenyl]ethanone, followed by nitration at the 3-position. This method circumvents the low reactivity of the fully substituted aromatic ring by introducing the nitro group after acylation.
Nitration Conditions
- Nitrating Agent : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
- Regioselectivity : The trifluoroacetyl group directs nitration to the meta position relative to itself, yielding the desired 3-nitro isomer.
- Yield : 50–65%, with recrystallization (ethanol/water) improving purity to >95%.
Grignard Reagent-Mediated Synthesis
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 60–75 | 90–95 | Moderate | High |
| Sequential Nitration | 50–65 | 95+ | High | Moderate |
| Grignard-Mediated | 70–85 | >99 | High | High |
Critical Evaluation
- Friedel-Crafts Acylation : Suitable for laboratory-scale synthesis but limited by regioselectivity issues.
- Sequential Nitration : Ideal for industrial applications due to straightforward purification.
- Grignard-Mediated : Offers superior yield and purity, though requires specialized equipment for handling air-sensitive reagents.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes catalytic hydrogenation under standard conditions. Key findings include:
The trifluoromethyl groups remain intact during these reductions, preserving the compound's lipophilicity.
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates selective substitutions:
Meta-Directed Reactions :
-
Halogenation : Reacts with Cl₂/FeCl₃ at 50°C to yield 3-nitro-5-(trifluoromethyl)-2-chloroacetophenone .
-
Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at the 4-position.
Electrophilic Aromatic Substitution (EAS) Limitations :
The strong electron-withdrawing effects of -NO₂ and -CF₃ groups deactivate the ring, restricting EAS to highly reactive electrophiles .
Cyclization Reactions
The ketone group participates in heterocycle formation:
| Reagents | Product | Application | Reference |
|---|---|---|---|
| NH₂OH·HCl, NaOH, EtOH | Isoxazoline derivatives | Pesticide intermediates | |
| Hydrazine hydrate | Pyrazole analogs | Bioactive compound synthesis |
Cyclization mechanisms involve nucleophilic attack on the carbonyl followed by ring closure .
Functional Group Interconversion
Carbonyl Reactivity :
-
Grignard Addition : RMgX reagents yield tertiary alcohols, though steric hindrance from -CF₃ groups limits yields.
-
Oxime Formation : Reacts with hydroxylamine to form stable oximes (melting points 120–125°C) .
Radical Reactions
Under UV light or radical initiators (e.g., AIBN):
-
Trifluoromethyl Migration : Rare rearrangement observed in photochemical studies .
-
Nitro Group Stability : Resists homolytic cleavage under standard radical conditions.
Industrial-Scale Modifications
Batch reactor optimizations for large-scale synthesis include:
-
Temperature Control : 80–100°C for exothermic reactions.
-
Purification : Recrystallization from hexane/EtOAc (95% purity) .
Mechanistic Insights
-
Electrophilicity : The trifluoroacetyl group enhances carbonyl electrophilicity (δ+ charge ~0.45 e) .
-
Steric Effects : Ortho-substitution by -CF₃ restricts access to the carbonyl, favoring meta-directed pathways.
This compound’s reactivity profile underscores its utility in synthesizing fluorinated agrochemicals and pharmaceuticals, particularly when meta-substituted aromatic intermediates are required .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is , with a molecular weight of approximately 243.15 g/mol. The compound features a trifluoromethyl group and a nitro group attached to a phenyl ring, contributing to its distinctive reactivity and stability.
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced biological activity. A study evaluated the anti-mycobacterial properties of related nitrobenzamide derivatives, revealing that while some compounds showed significant activity against Mycobacterium smegmatis, others did not demonstrate growth inhibition at concentrations up to 100 µM . The structural similarities suggest potential for this compound in developing new antimycobacterial agents.
Anticancer Properties
Fluorinated compounds are also being explored for anticancer applications. The incorporation of trifluoromethyl groups can enhance lipophilicity and metabolic stability, making them suitable candidates for drug development. Studies have shown that modifications in the aromatic system can lead to increased cytotoxicity against various cancer cell lines .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. Research into fluorinated polymers has shown promising results in applications such as coatings and membranes .
Synthesis of Fluorinated Compounds
The compound serves as an intermediate in the synthesis of other fluorinated chemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, which can be harnessed to create more complex fluorinated structures . This is particularly valuable in the pharmaceutical industry for developing new drugs with improved efficacy.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone: Contains a chloro group instead of a nitro group, which alters its chemical reactivity and applications.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Contains an alcohol group instead of a ketone, leading to different chemical properties and uses.
Uniqueness
2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Biological Activity
2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone (CAS No. 1391469-75-2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula C9H8ClF6N and a molecular weight of 279.61 g/mol. It features a trifluoromethyl group and a nitro group attached to a phenyl ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClF6N |
| Molecular Weight | 279.61 g/mol |
| Boiling Point | Not available |
| Solubility | 0.0343 mg/ml |
| Lipophilicity (Log P) | 3.61 |
| Bioavailability Score | 0.55 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism and bioactivation .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Neuroprotective Potential : A study highlighted the synthesis of neuroprotective compounds derived from trifluoromethylated phenyl ethanol. The compound was utilized as a chiral building block in the synthesis of neuroprotective agents, showcasing its potential in treating neurodegenerative diseases .
- Biotransformation Studies : Research involving recombinant E. coli demonstrated the biotransformation of related compounds into valuable products with high enantioselectivity. This indicates that derivatives of this compound can be effectively utilized in biocatalytic processes for pharmaceutical applications .
- Anticancer Activity : Some derivatives have shown promising anticancer activity in vitro against various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to inhibit growth in leukemia cell lines with low IC50 values .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone, and what factors influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoroacetyl group is introduced to a nitro-substituted benzene derivative. For example, a similar compound (CAS 1125812-58-9) was prepared using isopropylmagnesium chloride and trifluoroacetyl chloride under anhydrous conditions in tetrahydrofuran (THF) at -5°C . Key factors include:
- Reagent purity : Moisture-sensitive reagents (e.g., Grignard reagents) require strict anhydrous conditions.
- Temperature control : Low temperatures (-5°C to 0°C) minimize side reactions.
- Workup : Post-reaction acid hydrolysis (e.g., 12N HCl) and purification via silica gel chromatography improve yield (69% reported in analogous syntheses) .
Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to characterize this compound?
- Methodological Answer :
- NMR : NMR identifies trifluoromethyl (-CF) and nitro (-NO) groups via distinct shifts (e.g., -CF at ~-60 to -70 ppm) .
- IR : Stretching vibrations for C=O (1700–1750 cm), NO (1520–1350 cm^{-1), and C-F (1100–1250 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) calculates exact mass (e.g., molecular formula CHFNO) to verify purity and detect isotopic patterns .
Advanced Research Questions
Q. What computational methods are suitable for studying the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations predict electronic behavior:
- HOMO-LUMO gaps : Assess reactivity and charge transfer potential.
- Electrostatic potential maps : Visualize electron-deficient regions (e.g., nitro and trifluoromethyl groups), guiding derivatization strategies .
- Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions .
Q. How can conflicting data on reaction intermediates be resolved during synthesis optimization?
- Methodological Answer :
- In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation in real time.
- Isolation and characterization : Capture intermediates via flash chromatography and analyze with LC-MS or - HSQC NMR .
- Mechanistic studies : Isotopic labeling (e.g., in nitro groups) clarifies reaction pathways .
Q. What strategies mitigate decomposition risks during storage and handling?
- Methodological Answer :
- Storage : Keep in amber vials under inert gas (argon/nitrogen) at -20°C to prevent photodegradation and hydrolysis .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition) .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for Friedel-Crafts acylation of polyhalogenated aromatics?
- Methodological Answer :
- Variable substrate reactivity : Electron-withdrawing groups (e.g., -NO, -CF) deactivate aromatic rings, reducing acylation efficiency. Compare reactivity scales (Hammett σ values) to rationalize yield differences .
- Catalyst optimization : Screen Lewis acids (e.g., AlCl vs. FeCl) to improve regioselectivity .
- Byproduct analysis : Use GC-MS to detect competing pathways (e.g., over-acylation or ring chlorination) .
Derivative Development & Applications
Q. What pharmacological applications are explored for derivatives of this compound?
- Methodological Answer :
- Antimicrobial agents : Derivatives with pyrazole or thiazole moieties show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Kinase inhibitors : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., EGFR inhibitors) .
- Metabolic stability : Introduce morpholine or piperazine substituents to improve pharmacokinetics .
Safety & Environmental Considerations
Q. What environmental hazards are associated with this compound, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
